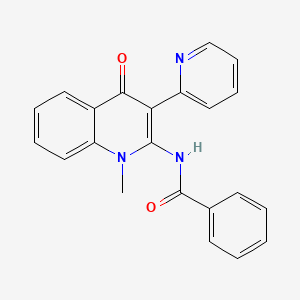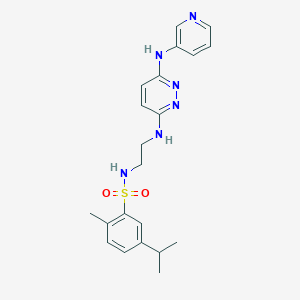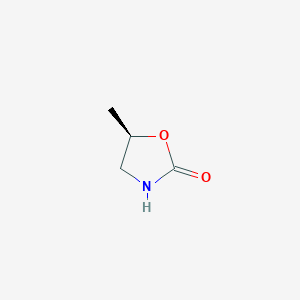
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, including substitution, reduction, and cyclization processes. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material for the preparation of various nitrogenous heterocycles, indicating the potential for diverse synthetic pathways for related compounds . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution, highlighting the reactivity of chloro-nitrobenzyl compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by X-ray diffraction techniques. For example, the crystal structures of molecular salts of 2-Chloro-4-nitrobenzoic acid were determined, demonstrating the importance of halogen bonds in these structures . This suggests that the molecular structure of "2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate" could also exhibit significant halogen bonding interactions.
Chemical Reactions Analysis
The reactivity of chloro-nitrobenzene derivatives can be influenced by the presence of substituents and their positions on the benzene ring. For instance, 4-Chloroaniline undergoes enzymatic oxidation to form 4-chloronitrosobenzene , and 4-substituted 1-chloro-2-nitrobenzenes show varied reactivity in glutathione S-transferase-catalyzed reactions . These findings suggest that "2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate" may also participate in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzene derivatives can be influenced by their molecular structure and the nature of their substituents. For example, orientational disorder in the crystal structure of 4-chloronitrobenzene affects its thermal motion . The synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline and the formation of metal complexes with 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol indicate the potential for diverse physical and chemical behaviors in related compounds. The high purity and yield achieved in the synthesis of 2-amino-4-chlorophenol also suggest that "2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate" could be synthesized with high efficiency.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Compounds with similar structures to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate are frequently used as intermediates in the synthesis of complex organic molecules. For example, derivatives of nitrobenzyl compounds have been explored for their reactivity and as building blocks in the construction of heterocyclic compounds, which are crucial for drug development and materials science. The chemical reactivity of such compounds allows for the formation of various condensed nitrogenous cycles, highlighting their potential as versatile synthetic intermediates (Soňa Křupková et al., 2013).
Environmental and Biodegradation Studies
The degradation of nitrobenzene derivatives by bacterial strains indicates the environmental relevance of these compounds. Research into the microbial degradation of nitrobenzene derivatives, such as 1-chloro-4-nitrobenzene, suggests potential pathways for bioremediation strategies to mitigate pollution from nitroaromatic compounds. These studies provide insights into the adaptability of microorganisms in breaking down synthetic organic pollutants, showcasing the intersection of microbiology and environmental science in addressing pollution (M. Shah, 2014).
Eigenschaften
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6/c15-13-6-5-12(17(21)22)7-10(13)8-23-14(18)9-1-3-11(4-2-9)16(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCRSDCCZIJRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-(Dimethylamino)-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]but-2-enamide](/img/structure/B2521120.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2521121.png)
![2-[(4-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2521122.png)
![1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole](/img/structure/B2521124.png)
![5,6-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2521125.png)


![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)


![4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521136.png)

